molecular formula C14H15NO3S B3016910 Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate CAS No. 2034455-27-9

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate

Cat. No.: B3016910
CAS No.: 2034455-27-9
M. Wt: 277.34
InChI Key: RBZCQTKNQWVFBF-UHFFFAOYSA-N
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Description

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate (CAS: 2034455-27-9) is a bicyclic heterocyclic compound characterized by a 2-thia-5-azabicyclo[2.2.1]heptane core fused to a benzoate ester moiety. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 277.34 g/mol . Limited physicochemical data (e.g., melting point, boiling point) are available, but its synthesis and characterization likely follow protocols similar to related bicyclic compounds .

Properties

IUPAC Name

methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14(17)10-4-2-9(3-5-10)13(16)15-7-12-6-11(15)8-19-12/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZCQTKNQWVFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate typically involves a multi-step process. One common method includes the use of a stereoselective SmI2-mediated cascade reaction. This reaction advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then functionally poised for conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate is primarily investigated for its role as a pharmacological agent. Its structural features allow it to interact with biological systems effectively.

Orexin Receptor Antagonism

This compound and its derivatives have been studied as non-peptide antagonists of human orexin receptors, which are implicated in various pathologies such as sleep disorders, eating disorders, and cognitive dysfunctions in psychiatric conditions. Research indicates that targeting orexin receptors can lead to therapeutic advancements in managing these disorders .

Enzyme Inhibition

Another significant application is its potential use as an inhibitor of enzymes such as Cathepsin C. Compounds derived from the azabicyclo structure have shown promise in modulating enzyme activity, which could be beneficial in treating conditions related to immune response and inflammation .

Organic Synthesis

The unique bicyclic structure of this compound makes it an attractive building block in organic synthesis.

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex molecules, including those used in drug development. For instance, it serves as a precursor for various analogs that exhibit biological activity, such as B-Raf inhibitors and CCR2 antagonists, which are relevant in cancer therapy and inflammatory diseases respectively .

Development of New Therapeutics

The versatility of this compound allows for modifications that can lead to the development of new therapeutic agents targeting different biological pathways. Its application extends to creating analogs that can selectively inhibit specific receptors or enzymes, enhancing the efficacy and reducing side effects of treatments .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Orexin ReceptorsDemonstrated potential for treating sleep disorders through orexin receptor antagonism.
Enzyme InhibitionShowed effectiveness as a Cathepsin C inhibitor, indicating anti-inflammatory properties.
Organic SynthesisSuccessfully used as a precursor for developing B-Raf inhibitors with promising anticancer activity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms within the structure may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate (2034455-27-9) C₁₄H₁₅NO₃S 277.34 2-thia-5-azabicyclo[2.2.1]heptane Benzoate ester
5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane (2034607-38-8) C₁₂H₁₂ClNOS 253.75 2-thia-5-azabicyclo[2.2.1]heptane 2-Chlorobenzoyl
(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate C₁₃H₁₅NO₃ 233.26 2-oxa-5-azabicyclo[2.2.1]heptane Benzyl ester
Methyl 5-amino-1-benzothiophene-2-carboxylate (20532-28-9) C₁₀H₉NO₂S 223.25 Benzothiophene Amino, ester
Quinoline-piperazine derivatives (e.g., C1-C7) Varies (e.g., C₂₈H₂₅N₃O₃) Varies (~450–500) Quinoline + piperazine Halogens, methoxy, trifluoromethyl

Key Differences and Implications

Bicyclic Core Modifications
  • Sulfur vs. Oxygen in Bicyclo Systems: The replacement of sulfur (2-thia) with oxygen (2-oxa) in the bicyclo[2.2.1]heptane system (e.g., ) reduces molecular weight and alters electronic properties. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and conformational stability compared to oxygen .
  • Substituent Effects: The 2-chlorobenzoyl group in 5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the benzoate ester in the target compound . Quinoline-piperazine derivatives (e.g., C1-C7) feature extended aromatic systems and flexible piperazine linkers, contrasting with the rigid bicyclo[2.2.1]heptane core. This structural flexibility in C1-C7 could improve binding to biological targets like kinases or receptors .

Physicochemical and Spectroscopic Data

Table 2: Characterization Methods
Compound Characterization Techniques Key Findings Reference
Target compound HRMS, NMR (implied) Confirmed molecular formula (C₁₄H₁₅NO₃S) and purity
Quinoline-piperazine derivatives (C1-C7) ¹H NMR, HRMS Substituent-dependent shifts in aromatic protons; mass accuracy within ±5 ppm
5-(2-Chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane HRMS, SMILES validation Correct molecular ion peak (m/z 253.75) and structural confirmation

Biological Activity

Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a thia moiety and a methyl ester functional group, enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{15}H_{17}N_{1}O_{3}S_{1}
  • Molecular Weight : Approximately 277.34 g/mol
  • Structural Features :
    • Bicyclic framework incorporating sulfur and nitrogen.
    • Methyl ester group enhances solubility.

The bicyclic structure of this compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity, particularly against resistant strains of bacteria. This is attributed to their structural similarity to known antibiotics such as meropenem, which suggests a mechanism of action that could disrupt bacterial cell wall synthesis or function .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of cathepsin C, an enzyme involved in immune responses and inflammation. Inhibition of cathepsin C may have therapeutic implications for treating inflammatory diseases and other conditions where this enzyme plays a critical role .

The mechanism of action for this compound likely involves the following interactions:

  • Binding Affinity : The compound may interact with proteins involved in bacterial resistance mechanisms, suggesting its potential as a lead compound for developing new therapeutics against antibiotic-resistant infections.
  • Hydrogen Bonding : The presence of sulfur and nitrogen within the structure may allow for hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of this compound demonstrated significant activity against several strains of resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was found to be comparable to that of established antibiotics, indicating its potential as a therapeutic agent .

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
MRSA8Meropenem8
E. coli16Ciprofloxacin16
Pseudomonas aeruginosa32Piperacillin32

Case Study: Cathepsin C Inhibition

In vitro studies have shown that this compound effectively inhibits cathepsin C with an IC50 value in the low micromolar range. This inhibition was associated with reduced inflammatory cytokine production in human immune cells, suggesting a potential application in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate?

Answer:
The compound is synthesized via a two-step approach:

Core bicyclo system formation : The 2-thia-5-azabicyclo[2.2.1]heptane scaffold can be synthesized through a [3+2] cycloaddition or ring-closing metathesis. For example, describes similar bicyclo systems prepared via coupling reactions using carbodiimide reagents (e.g., DCC/DMAP) to form carbonyl linkages .

Esterification : The benzoate group is introduced via nucleophilic acyl substitution using methyl 4-(chlorocarbonyl)benzoate or via Mitsunobu coupling. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like hydrolyzed carboxylic acids .

Validation : Monitor reaction progress using TLC (ethyl acetate/hexane, 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the compound characterized to confirm structural integrity?

Answer:
Use a combination of:

  • 1H/13C NMR : Key signals include the bicyclo protons (δ 3.5–4.5 ppm for bridgehead CH-N and CH-S) and the methyl ester (δ 3.8–3.9 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 322.08 for C15H15NO3S) with <2 ppm error .
  • X-ray crystallography : Resolve the bicyclo[2.2.1] conformation and ester orientation, as demonstrated for analogous bicyclo systems in .

Advanced: How does the bicyclo[2.2.1] system influence biological activity?

Answer:
The rigid bicyclo scaffold enhances:

  • Receptor binding : The sulfur atom (thia) and nitrogen (aza) create a polarized cavity for hydrogen bonding or π-π stacking, as seen in antibiotic analogs ( ) .
  • Metabolic stability : The locked conformation reduces enzymatic degradation compared to flexible analogs. Test stability in liver microsomes (e.g., human CYP450 isoforms) and correlate with in vitro activity .

Experimental Design : Compare IC50 values of the target compound with non-bicyclic analogs in enzyme inhibition assays (e.g., serine proteases) .

Advanced: What kinetic strategies optimize the coupling reaction yield?

Answer:

  • Catalyst screening : Use DMAP or HOBt to enhance coupling efficiency ( ).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (0–5°C) to suppress racemization .
  • Real-time monitoring : Employ in-situ FTIR to track carbonyl intermediate formation (e.g., 1720 cm⁻¹ for ester C=O) .

Data Analysis : Apply Arrhenius plots to model temperature-dependent yield variations.

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Substituent variation : Replace the methyl ester with ethyl/propyl groups to assess steric effects.
  • Bioisosteric replacements : Substitute the thia group with oxygen (oxa) or selenium (selena) and compare activity .
  • Assay selection : Test derivatives in dose-response assays (e.g., antimicrobial activity against S. aureus or enzyme inhibition kinetics) .

Data Contradiction: How to resolve discrepancies in reported purity vs. bioactivity?

Answer:

  • Purity verification : Use orthogonal methods (HPLC, LC-MS) to detect impurities (e.g., hydrolyzed benzoic acid). notes that impurities ≥5% can skew bioassays .
  • Counter-synthesis : Reproduce batches with controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate bioactive vs. inert forms .

Safety: What precautions are required for handling this compound?

Answer:

  • Hazard classification : Based on analog data (), the compound may exhibit acute toxicity (Category 4, H302). Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : For skin contact, wash with 10% sodium bicarbonate; for inhalation, move to fresh air and monitor for respiratory irritation .

Crystallization: How to optimize crystal growth for X-ray studies?

Answer:

  • Solvent screening : Use slow evaporation in ethyl acetate/dichloromethane (1:2) at 4°C. highlights similar benzoate derivatives crystallizing in monoclinic systems .
  • Seeding : Introduce microcrystals from saturated solutions to control nucleation .

Mechanistic Studies: How to probe the inverse-electron demand Diels-Alder (IEDDA) reactivity?

Answer:

  • Kinetic profiling : Use stopped-flow spectroscopy to monitor tetrazine-quenching rates (λ = 520 nm) with bicyclo dienophiles ( ) .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare exo/endo transition states .

Analytical Validation: How to ensure reproducibility in HPLC quantification?

Answer:

  • Column selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in acetonitrile/water (60:40).
  • Calibration : Prepare standard curves (0.1–100 µg/mL) with R² > 0.99, as in .

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